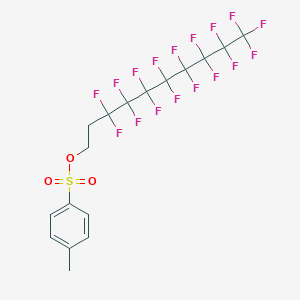
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is a fluorinated compound known for its unique properties, including low surface energy and high chemical stability. This compound is often used in various industrial and scientific applications due to its hydrophobic and oleophobic characteristics.
科学的研究の応用
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Employed in the modification of surfaces to create hydrophobic and oleophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of non-stick coatings and water-repellent materials.
作用機序
Target of Action
Similar perfluorinated compounds are known to interact with various surfaces, modifying their properties .
Mode of Action
1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate, like other perfluorinated compounds, is likely to interact with its targets by forming a coating on their surface . This coating can alter the surface properties, such as hydrophobicity and chemical resistance .
Biochemical Pathways
It’s known that perfluorinated compounds can affect various biochemical processes due to their unique physicochemical properties .
Pharmacokinetics
Perfluorinated compounds are generally known for their stability and resistance to metabolic breakdown .
Result of Action
The compound’s ability to form a coating on surfaces can result in altered surface properties, which can have various effects depending on the specific application .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a surface coating can be affected by the nature of the surface it’s applied to, the presence of other chemicals, and the temperature .
準備方法
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate can be synthesized through a multi-step process involving the reaction of perfluorodecyl iodide with p-toluenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the sulfonate ester.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water and a catalyst, the sulfonate ester can hydrolyze to form the corresponding alcohol and p-toluenesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The primary products are perfluorodecanol and p-toluenesulfonic acid.
類似化合物との比較
- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
- 1H,1H,2H,2H-Perfluorodecanethiol
- 1H,1H,2H,2H-Perfluorodecyl acrylate
Comparison: 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is unique due to its sulfonate ester group, which provides distinct reactivity compared to other fluorinated compounds. While 1H,1H,2H,2H-Perfluorodecyltriethoxysilane and 1H,1H,2H,2H-Perfluorodecanethiol are primarily used for surface modification, the sulfonate ester offers additional versatility in chemical synthesis and industrial applications.
特性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F17O3S/c1-8-2-4-9(5-3-8)38(35,36)37-7-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSEECKLMOBLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F17O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896095 |
Source


|
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113823-56-6 |
Source


|
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
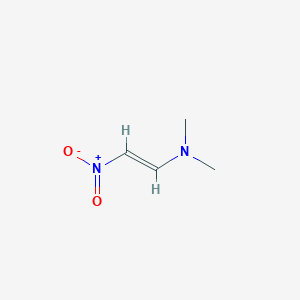
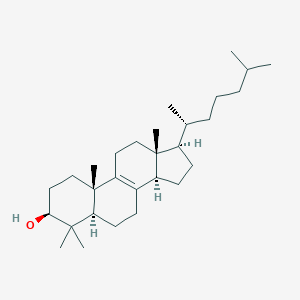
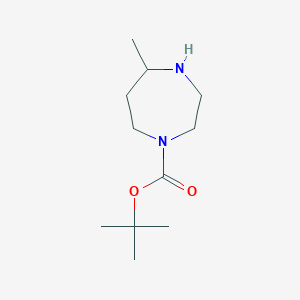
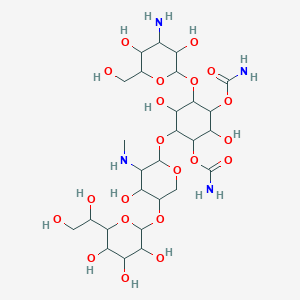
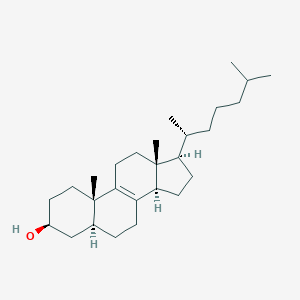
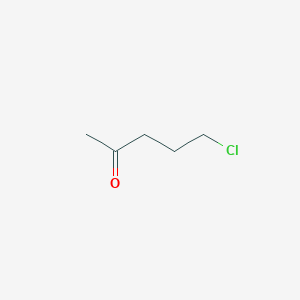
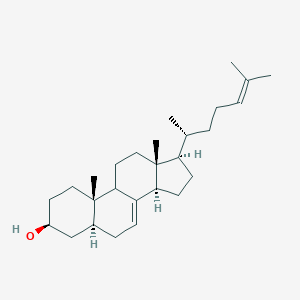
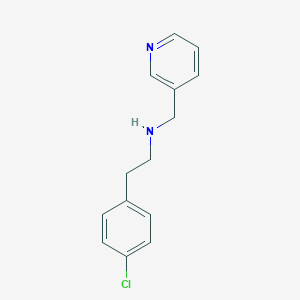
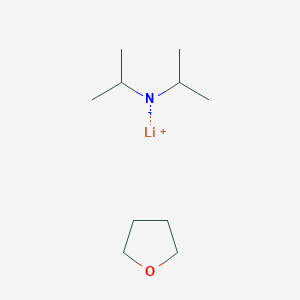
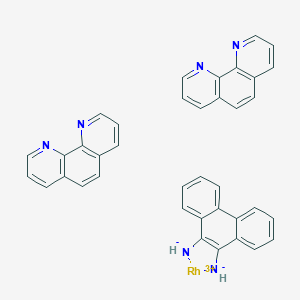
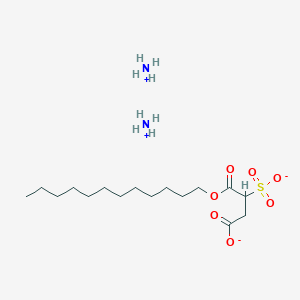
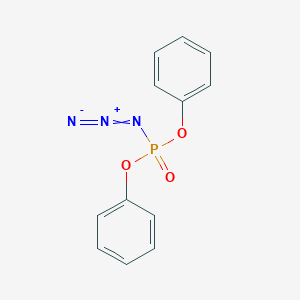
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
![PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)](/img/structure/B45321.png)
